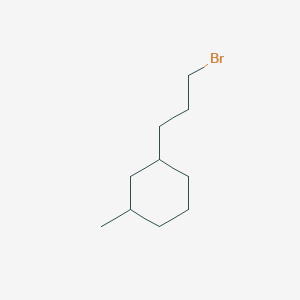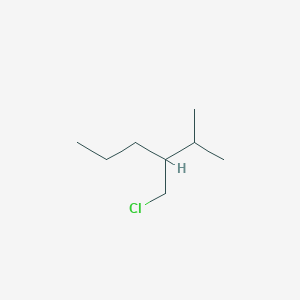
3-(Chloromethyl)-2-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-2-methylhexane is an organic compound characterized by a hexane backbone with a chloromethyl group attached to the third carbon and a methyl group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methylhexane typically involves the chlorination of 2-methylhexane. This can be achieved through a free radical halogenation process using chlorine gas under UV light. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a radical initiator to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloromethyl)-2-methylhexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding methyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents such as water or ethanol.
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or THF.
Major Products Formed:
Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-2-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2-methylhexane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable candidate for substitution reactions. The compound can interact with molecular targets such as enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
3-(Chloromethyl)-2-methylpentane: Similar structure but with a shorter carbon chain.
3-(Chloromethyl)-2-methylheptane: Similar structure but with a longer carbon chain.
2-(Chloromethyl)-3-methylhexane: Isomer with different positions of the chloromethyl and methyl groups.
Uniqueness: 3-(Chloromethyl)-2-methylhexane is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its position of the chloromethyl group on the third carbon and the methyl group on the second carbon makes it a versatile intermediate for various chemical transformations.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H17Cl |
|---|---|
Poids moléculaire |
148.67 g/mol |
Nom IUPAC |
3-(chloromethyl)-2-methylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-5-8(6-9)7(2)3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
WGUCHSAIHIHWQD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


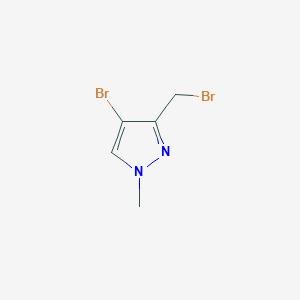
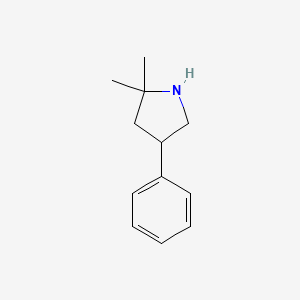


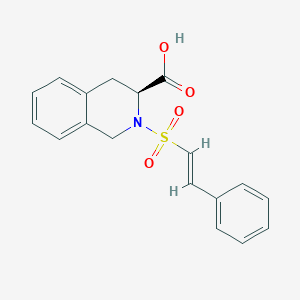
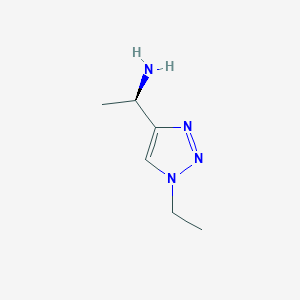
![2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid](/img/structure/B13196655.png)
![tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13196668.png)
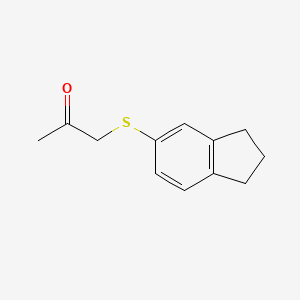
![2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13196674.png)
![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13196696.png)

![Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13196715.png)
